molecular formula C19H18O5 B8570080 7-(3-Carboxypropyl)-9-(hydroxymethyl)-9H-fluorene-4-carboxylic acid CAS No. 917615-47-5

7-(3-Carboxypropyl)-9-(hydroxymethyl)-9H-fluorene-4-carboxylic acid

Cat. No. B8570080
CAS RN: 917615-47-5
M. Wt: 326.3 g/mol
InChI Key: QWAIDBRPFVAPRS-UHFFFAOYSA-N
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Description

7-(3-Carboxypropyl)-9-(hydroxymethyl)-9H-fluorene-4-carboxylic acid is a useful research compound. Its molecular formula is C19H18O5 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
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properties

CAS RN

917615-47-5

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

7-(3-carboxypropyl)-9-(hydroxymethyl)-9H-fluorene-4-carboxylic acid

InChI

InChI=1S/C19H18O5/c20-10-16-12-4-2-5-14(19(23)24)18(12)13-8-7-11(9-15(13)16)3-1-6-17(21)22/h2,4-5,7-9,16,20H,1,3,6,10H2,(H,21,22)(H,23,24)

InChI Key

QWAIDBRPFVAPRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C2CO)C=C(C=C3)CCCC(=O)O)C(=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an argon-purged flask, crude 9-formyl-7-(3-carboxy-propyl)-4-fluorenecarboxylic acid (4.0 g, 0.0123 mol) was dissolved in anhydrous methanol (50 mL). The flask was placed in a room temperature bath and sodium borohydride (2.3 g, 0.0615 mol) was carefully added to the reaction in portions (Caution! Flammable gas evolution.). The reaction was stirred for two hours and another portion of sodium borohydride was added (1.2 g, 0.031 mol). After another six hours the reaction was treated with a small amount of water. The organic solvent was partially removed at reduced pressure and the mixture was acidified with concentrated HCl. Brine was added and the product was twice extracted with ethyl acetate (300 mL and 100 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and evaporated to dryness. The crude product (3.3 g, 83%) was purified by flash chromatography: silica gel 60 Å eluted with 50:50:2 ethyl acetate/chloroform/glacial acetic acid. The purified product was an orange solid (1.7 g, 43%). 1H-NMR (CD3OD): δ (ppm) 8.3 (d, 1H, Ar); 7.8 (m, 2H, Ar); 7.6 (s, 1H, Ar); 7.4 (t, 1H, Ar); 7.2 (m, 1H, Ar); 4.0 (m, 2H, CH2); 3.9 (m, 1H, CH); 2.8 (t, 2H, CH2); 2.4 (t, 2H, CH2); 2.0 (m, 2H, CH2).
Quantity
4 g
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reactant
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50 mL
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2.3 g
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reactant
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0 (± 1) mol
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